molecular formula C15H15NO4 B1347531 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 67822-74-6

2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B1347531
CAS RN: 67822-74-6
M. Wt: 273.28 g/mol
InChI Key: AFBFBNPENNMENY-UHFFFAOYSA-N
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Scientific Research Applications

Polymer Synthesis and Characterization

2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid and its derivatives have been utilized in the synthesis of new polymers with potential applications in materials science. For instance, polycondensation involving derivatives of dioxoisoindoline-carboxylic acid with different diamines has led to the development of unsaturated polyamide-imides. These polymers exhibit solubility in highly polar solvents, fair thermal stability, and undergo crosslinking reactions upon heating, which enhances their thermal stability further. The solution, thermal, electrical, and other properties of these polymers have been thoroughly studied, highlighting their potential for advanced material applications (Maiti & Ray, 1983).

Organic Synthesis and Medicinal Chemistry

The compound and its structural analogs have found applications in organic synthesis and medicinal chemistry. For example, reductive free-radical alkylations and cyclizations mediated by 1-alkylcyclohexa-2,5-diene-1-carboxylic acids, which can be synthesized through modifications of cyclohexene-carboxylic acids, have been studied. These processes have shown potential in the synthesis of complex organic compounds, potentially useful in drug development and other areas of medicinal chemistry (Baguley & Walton, 1998).

Future Directions

As a specialty product used in proteomics research , “2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid” could have potential applications in the study of proteins and their roles in biological processes. However, more research is needed to fully understand its potential uses and benefits.

properties

IUPAC Name

2-cyclohexyl-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-13-11-7-6-9(15(19)20)8-12(11)14(18)16(13)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBFBNPENNMENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357163
Record name 2-Cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid

CAS RN

67822-74-6
Record name 2-Cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67822-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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